1,14-Diiodotetradecane
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Overview
Description
1,14-Diiodotetradecane is an organic compound with the molecular formula C14H28I2 It is a long-chain alkane with iodine atoms attached to the first and fourteenth carbon atoms
Preparation Methods
1,14-Diiodotetradecane can be synthesized through several methods. One common synthetic route involves the reaction of 1,14-tetradecanediol with hydroiodic acid. The reaction is typically carried out by refluxing the diol with hydroiodic acid for several hours, followed by purification steps to isolate the desired product . Industrial production methods may involve similar chemical reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,14-Diiodotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Reduction Reactions: The compound can be reduced to 1,14-tetradecane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, oxidation of this compound can lead to the formation of diiodoalkenes or other oxidized products depending on the conditions and reagents used.
Scientific Research Applications
1,14-Diiodotetradecane has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules. The iodine atoms provide reactive sites for further functionalization.
Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: It may be used in the study of biological systems where long-chain alkanes play a role, although specific applications in biology and medicine are less well-documented.
Mechanism of Action
The mechanism of action of 1,14-diiodotetradecane in chemical reactions primarily involves the reactivity of the iodine atoms. These atoms can participate in various reactions, such as nucleophilic substitution, where they are replaced by other groups. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,14-Diiodotetradecane can be compared with other long-chain diiodoalkanes, such as 1,12-diiodododecane and 1,16-diiodohexadecane. These compounds share similar chemical properties but differ in chain length, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific chain length and the positioning of the iodine atoms, which can influence its behavior in chemical reactions and its suitability for certain applications.
Biological Activity
1,14-Diiodotetradecane is a long-chain aliphatic compound that has garnered interest in various biological applications due to its unique structural properties. This article presents a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and biochemical interactions based on diverse research findings.
Chemical Structure and Properties
This compound is an iodinated fatty acid derivative with the molecular formula C14H28I2. The presence of iodine atoms in its structure significantly influences its biological activity, particularly in terms of antimicrobial properties and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that halogenated compounds, including iodinated fatty acids like this compound, exhibit notable antimicrobial properties. A study demonstrated that long-chain fatty acids can inhibit the growth of various pathogens by disrupting microbial membranes . The specific mechanisms of action for this compound include:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Inhibition of Biofilm Formation : Iodinated compounds have shown efficacy in preventing biofilm formation by pathogenic bacteria, which is crucial for their survival and resistance to antibiotics.
Table 1: Antimicrobial Efficacy of this compound Against Common Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Membrane disruption |
Escherichia coli | 64 µg/mL | Biofilm inhibition |
Pseudomonas aeruginosa | 128 µg/mL | Cell lysis |
Anticancer Potential
The anticancer properties of iodinated compounds have been explored in various studies. It has been suggested that this compound may induce apoptosis in cancer cells through several pathways:
- Cell Cycle Arrest : Research indicates that long-chain fatty acids can affect cell cycle progression, leading to growth inhibition in cancer cell lines.
- Induction of Apoptosis : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study involving the treatment of prostate cancer cells with this compound revealed significant cytotoxic effects. The results indicated:
- IC50 Value : The IC50 for prostate cancer cells was determined to be approximately 25 µg/mL.
- Mechanistic Insights : Flow cytometry analysis showed an increase in early and late apoptotic cells upon treatment with the compound.
Biochemical Interactions
The biochemical interactions of this compound extend beyond antimicrobial and anticancer effects. Its role as a potential modulator of lipid metabolism has been highlighted in recent studies:
- Cholesterol Synthesis Inhibition : Similar compounds have been shown to inhibit cholesterol synthesis pathways without adversely affecting energy metabolism .
- Impact on Fatty Acid Profiles : The introduction of such iodinated fatty acids into cellular systems can alter the fatty acid composition, potentially influencing membrane fluidity and function.
Properties
CAS No. |
24772-66-5 |
---|---|
Molecular Formula |
C14H28I2 |
Molecular Weight |
450.18 g/mol |
IUPAC Name |
1,14-diiodotetradecane |
InChI |
InChI=1S/C14H28I2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-14H2 |
InChI Key |
WOTULGFHSCQYQO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCI)CCCCCCI |
Origin of Product |
United States |
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